molecular formula C7H13FO B14749850 Heptanoyl fluoride CAS No. 334-19-0

Heptanoyl fluoride

Cat. No.: B14749850
CAS No.: 334-19-0
M. Wt: 132.18 g/mol
InChI Key: QBVWKTUYRNFLKD-UHFFFAOYSA-N
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Description

Heptanoyl fluoride (C₇H₁₃FO) is an acyl fluoride derivative characterized by a seven-carbon aliphatic chain terminated with a reactive fluorocarbonyl group. Perfluorothis compound (CAS 375-84-8), a fully fluorinated variant, has a molecular weight of 366.05 and is notable for its high thermal stability and chemical inertness due to strong C-F bonds .

Properties

CAS No.

334-19-0

Molecular Formula

C7H13FO

Molecular Weight

132.18 g/mol

IUPAC Name

heptanoyl fluoride

InChI

InChI=1S/C7H13FO/c1-2-3-4-5-6-7(8)9/h2-6H2,1H3

InChI Key

QBVWKTUYRNFLKD-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC(=O)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Heptanoyl fluoride can be synthesized through various methods, including electrochemical fluorination and direct fluorination. One common method involves the electrochemical fluorination of heptanoic acid or its derivatives in anhydrous hydrogen fluoride (AHF) using nickel electrodes.

Another method involves the reaction of heptanoyl chloride with a fluorinating agent such as antimony trifluoride (SbF3) or cobalt trifluoride (CoF3) under controlled conditions. This reaction typically occurs at elevated temperatures and results in the formation of this compound .

Industrial Production Methods

Industrial production of this compound often employs large-scale electrochemical fluorination processes due to their efficiency and scalability. The use of continuous flow reactors and advanced fluorination techniques ensures high yields and purity of the final product .

Chemical Reactions Analysis

Electrochemical Fluorination

This method involves continuous production, yielding high-purity product under controlled conditions. The process leverages electrochemical cells to introduce fluorine atoms into the acyl group.

Direct Fluorination

This approach uses fluorinating agents (e.g., fluorine gas or fluorinating reagents) to replace the hydroxyl group in heptanoyl chloride with fluoride. The reaction requires precise control of temperature and reagent concentrations to optimize yield and minimize by-products.

Nucleophilic Acyl Substitution

Heptanoyl fluoride undergoes nucleophilic acyl substitution reactions due to the fluoride group’s strong electron-withdrawing effect. The carbonyl carbon becomes highly electrophilic, enabling substitution by nucleophiles (e.g., alcohols, amines) to form esters or amides.

Example Reaction :
Heptanoyl fluoride+ROHHeptanoyl ester+HF\text{this compound} + \text{ROH} \rightarrow \text{Heptanoyl ester} + \text{HF}
Conditions : Mild conditions (e.g., room temperature with a Lewis acid catalyst).

Elimination Reactions

The compound can undergo elimination to form alkenes via β-hydrogen removal. This reaction is facilitated by the fluoride’s ability to stabilize the transition state through its electronegativity.

Example Reaction :
Heptanoyl fluorideHept-1-enoyl fluoride+HF\text{this compound} \rightarrow \text{Hept-1-enoyl fluoride} + \text{HF}
Conditions : High temperatures or strong bases.

Hydrolysis

This compound hydrolyzes in aqueous environments to form heptanoic acid and release hydrogen fluoride (HF). This reaction is rapid due to the fluoride’s leaving group ability.

Reaction :
Heptanoyl fluoride+H2OHeptanoic acid+HF\text{this compound} + \text{H}_2\text{O} \rightarrow \text{Heptanoic acid} + \text{HF}
Conditions : Acidic or basic aqueous solutions.

Fluorination Reactions

As a fluorinating agent, this compound can transfer its fluorine atom to other substrates. For example, it may react with nucleophilic compounds (e.g., amines, alcohols) to introduce fluorine into target molecules.

Example Reaction :
Heptanoyl fluoride+NuFluorinated product+Heptanoyl group\text{this compound} + \text{Nu}^- \rightarrow \text{Fluorinated product} + \text{Heptanoyl group}
Conditions : Dependent on the nucleophile’s strength and solvent.

Physical and Structural Data

Property Value Source
Molecular FormulaC₇H₁₃FO
Molecular Weight132.18 g/mol
SMILESCCCCCCCC(=O)F
InChIKeyQBVWKTUYRNFLKD-UHFFFAOYSA-N

Research Findings and Mechanistic Insights

  • Reactivity Profile : The fluorine atom’s electronegativity enhances the carbonyl’s electrophilicity, making this compound more reactive than non-fluorinated analogs.

  • Hydrodefluorination (HDF) : While not directly demonstrated for this compound, HDF mechanisms observed in other fluorinated compounds suggest potential for C-F bond activation under catalytic conditions .

  • Stability : The compound’s linear structure and fluorine substitution contribute to its stability, though hydrolysis can occur under aqueous conditions .

Scientific Research Applications

Heptanoyl fluoride has diverse applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry.

Mechanism of Action

The mechanism of action of heptanoyl fluoride is primarily attributed to the presence of fluorine atoms, which influence its reactivity and interactions with other molecules. Fluorine atoms enhance the compound’s electronegativity, leading to increased stability and resistance to degradation .

In biological systems, this compound can interact with enzymes and proteins, modifying their activity and function.

Comparison with Similar Compounds

Structural and Physical Properties

The following table compares key properties of heptanoyl fluoride analogs:

Compound Molecular Formula Molecular Weight Boiling Point (°C) Density (g/cm³) Reactivity Profile
Heptanoyl chloride C₇H₁₃ClO 148.63 173 0.965 Highly reactive with nucleophiles
Acetyl chloride C₂H₃ClO 78.49 51–52 1.104 Rapid hydrolysis in water
Perfluorothis compound C₇F₁₃O 366.05 Not reported Not reported Low reactivity due to fluorination

Key Observations :

  • Chain Length Effects: Heptanoyl chloride’s higher boiling point (173°C vs. acetyl chloride’s 52°C) reflects stronger van der Waals forces from its longer carbon chain .
  • Fluorination Impact: Perfluorothis compound’s fully fluorinated chain enhances thermal stability but reduces reactivity compared to non-fluorinated acyl halides .
Heptanoyl Chloride
  • Reactivity : Reacts vigorously with nucleophiles (e.g., alcohols, amines) to form esters and amides. Used as an acylating agent in organic synthesis .
  • Applications :
    • Pharmaceuticals : Intermediate in drug synthesis (e.g., prodrug activation).
    • Polymers : Cross-linking agent for improving mechanical properties in materials science .
Perfluorothis compound
  • Reactivity: Limited by strong C-F bonds; primarily reacts under harsh conditions (e.g., high-temperature fluorination).
  • Applications : Likely used in specialty materials (e.g., fluoropolymers) and surfactants due to its hydrophobic properties .

Market and Production

  • Heptanoyl Chloride: Global market analyzed by BAC Reports (2024) highlights applications in agrochemicals and coatings. Regional prices vary: Europe: $2,200/ton (single-user license) . Asia: Lower production costs drive demand in emerging economies .

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